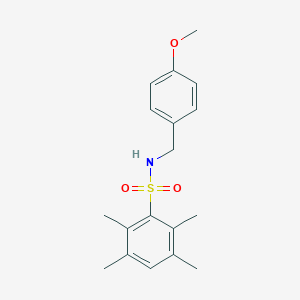
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as Methylsulfonylphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl involves the inhibition of specific enzymes, which leads to the disruption of various physiological processes. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body.
Efectos Bioquímicos Y Fisiológicos
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been shown to exhibit potent antioxidant activity, which may be useful in the treatment of various oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has several advantages for use in laboratory experiments, including its potent inhibitory effects on specific enzymes and its ability to exhibit various biochemical and physiological effects. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl, including the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects and toxicity. Additionally, the development of novel derivatives of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl may lead to the discovery of more potent and selective inhibitors of specific enzymes.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl involves the reaction of 4-methoxybenzyl chloride with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Propiedades
Nombre del producto |
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C18H23NO3S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-12-10-13(2)15(4)18(14(12)3)23(20,21)19-11-16-6-8-17(22-5)9-7-16/h6-10,19H,11H2,1-5H3 |
Clave InChI |
KHDLVZZRDBHRFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
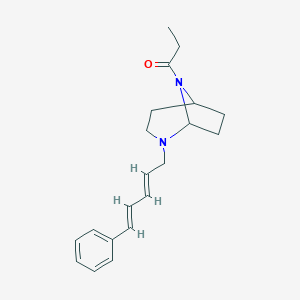
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
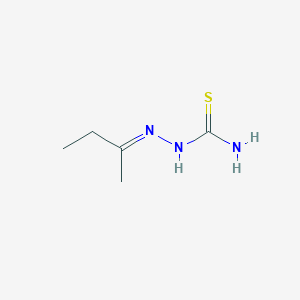
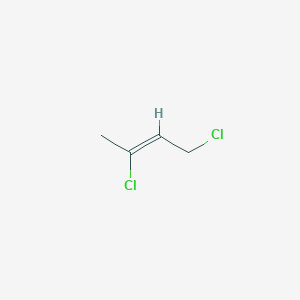
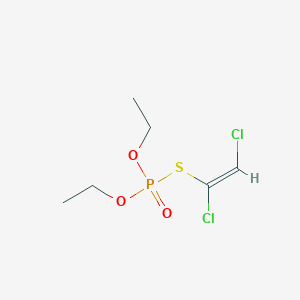
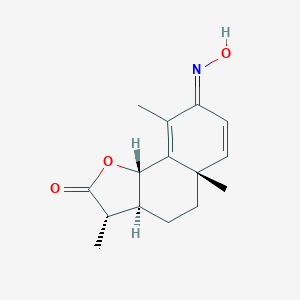

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

